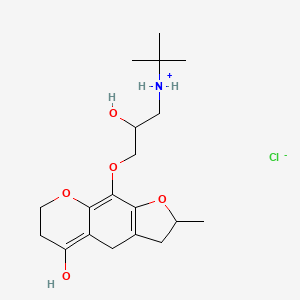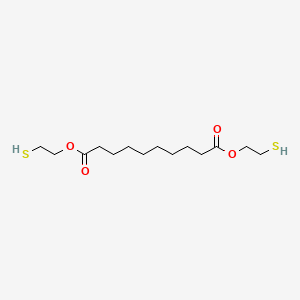
Decanedioic acid, bis(2-mercaptoethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanedioic acid, bis(2-mercaptoethyl) ester: is an organic compound with the molecular formula C14H26O4S2 It is a diester derived from decanedioic acid and 2-mercaptoethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decanedioic acid, bis(2-mercaptoethyl) ester typically involves the esterification of decanedioic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Decanedioic acid, bis(2-mercaptoethyl) ester can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted esters or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Decanedioic acid, bis(2-mercaptoethyl) ester is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules and polymers.
Biology: In biological research, this compound can be used to study the interactions of sulfur-containing molecules with biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting specific molecular pathways involving sulfur-containing groups.
Industry: In industrial applications, this compound is used as a plasticizer, lubricant, and stabilizer in various formulations. Its ability to modify the physical properties of materials makes it valuable in the production of plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of decanedioic acid, bis(2-mercaptoethyl) ester involves its interaction with molecular targets through its ester and thiol groups. These functional groups can form covalent bonds with proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Decanedioic acid, bis(2-ethylhexyl) ester: Used as a plasticizer and lubricant.
Decanedioic acid, bis(2-ethoxyethyl) ester: Known for its use in coatings and adhesives.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used as a UV stabilizer in plastics.
Uniqueness: Decanedioic acid, bis(2-mercaptoethyl) ester is unique due to its thiol groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other esters of decanedioic acid, which may lack these reactive sulfur-containing groups.
Eigenschaften
CAS-Nummer |
60642-69-5 |
|---|---|
Molekularformel |
C14H26O4S2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
bis(2-sulfanylethyl) decanedioate |
InChI |
InChI=1S/C14H26O4S2/c15-13(17-9-11-19)7-5-3-1-2-4-6-8-14(16)18-10-12-20/h19-20H,1-12H2 |
InChI-Schlüssel |
ZQYBCMFYQIVHKA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)OCCS)CCCC(=O)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


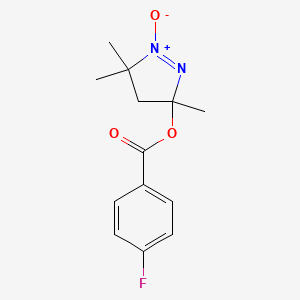
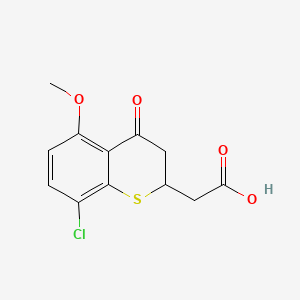

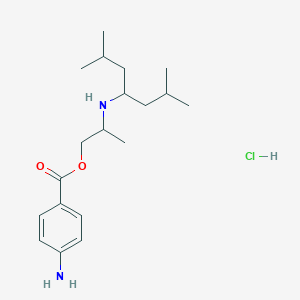
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)

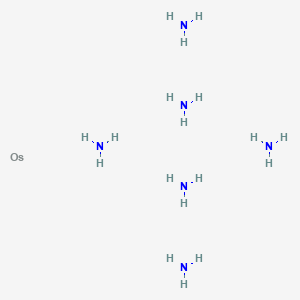
![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
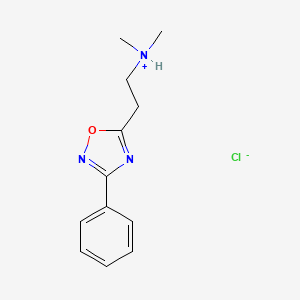

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

